5-Ethynylpyrimidine chemical properties and structure
5-Ethynylpyrimidine chemical properties and structure
An In-depth Technical Guide to 5-Ethynylpyrimidine: Chemical Properties, Structure, and Applications
Abstract
5-Ethynylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with an ethynyl group. This terminal alkyne functionality makes it a valuable and versatile building block in medicinal chemistry and chemical biology. Its primary significance lies in its role as a precursor for the synthesis of modified nucleoside analogs, such as 5-Ethynyluridine (EU) and 5-Ethynyl-2'-deoxyuridine (EdU). These analogs are widely employed to probe and visualize the synthesis of nascent RNA and DNA, respectively, in living cells through bioorthogonal click chemistry. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 5-Ethynylpyrimidine, with a focus on its utility for researchers in drug development and molecular biology.
Chemical Structure and Identifiers
5-Ethynylpyrimidine is structurally composed of a diazine ring (pyrimidine) with an acetylene substituent at the C5 position. This arrangement confers specific reactivity, particularly at the terminal alkyne.
| Identifier | Value |
| IUPAC Name | 5-ethynylpyrimidine[1] |
| CAS Number | 153286-94-3[1][2] |
| Molecular Formula | C₆H₄N₂[1][2] |
| SMILES String | C#CC1=CN=CN=C1[1][2] |
| InChI | 1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H[1][2] |
| InChIKey | GFVQKBROKWSUNG-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physical and chemical properties of 5-Ethynylpyrimidine are summarized below. It typically presents as a powder or solid at room temperature.[2]
| Property | Value |
| Molecular Weight | 104.11 g/mol [1][2] |
| Appearance | Powder[2] |
| Melting Point | 80 °C[2] |
| Assay Purity | ≥95%[2] |
| XLogP3-AA (Computed) | -0.1[1] |
Synthesis and Reactivity
While specific, detailed protocols for the synthesis of the parent 5-Ethynylpyrimidine are not extensively detailed in the provided literature, the synthesis of its nucleoside derivatives is well-documented. A common strategy involves the palladium-catalyzed Sonogashira coupling of a halogenated pyrimidine precursor with a protected acetylene source, such as (trimethylsilyl)acetylene.[3]
The most significant aspect of 5-Ethynylpyrimidine's reactivity is centered on its terminal alkyne group. This group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This highly efficient and specific reaction forms a stable triazole linkage between the alkyne-modified molecule and an azide-functionalized probe, such as a fluorescent dye or biotin.[4][5]
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
Applications in Research and Drug Development
The primary application of 5-Ethynylpyrimidine is as a synthon for producing nucleoside analogs used in metabolic labeling.
Labeling of Nascent DNA and RNA
5-Ethynylpyrimidine is the core structure for 5-Ethynyl-2'-deoxyuridine (EdU) and 5-Ethynyluridine (EU), which are analogs of thymidine and uridine, respectively.[4][5]
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5-Ethynyl-2'-deoxyuridine (EdU): Used to label newly synthesized DNA during the S-phase of the cell cycle.[5]
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5-Ethynyluridine (EU): Used to label newly synthesized RNA, providing insights into transcriptional activity.[4][6]
Cells readily uptake these analogs and incorporate them into their nucleic acids during replication or transcription. The incorporated ethynyl group serves as a chemical handle for subsequent detection.[4][5]
Caption: Experimental workflow for labeling and visualizing nascent RNA using 5-Ethynyluridine (EU).
Experimental Protocols
General Protocol for Nascent RNA Labeling with 5-Ethynyluridine (EU)
This protocol outlines the fundamental steps for labeling newly synthesized RNA in cultured cells. Concentrations and incubation times may require optimization based on cell type and experimental goals.
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Cell Culture: Plate cells on a suitable substrate (e.g., glass coverslips) and grow to the desired confluency.
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EU Incubation: Prepare a stock solution of 5-Ethynyluridine (e.g., in DMSO). Dilute the EU stock in pre-warmed cell culture medium to a final working concentration (typically 0.1 mM to 1 mM). Replace the existing medium with the EU-containing medium and incubate the cells for a period ranging from 15 minutes to 24 hours, depending on the desired labeling window.
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Cell Fixation: After incubation, remove the labeling medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells, for example, with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells with a solution like 0.5% Triton® X-100 in PBS for 20 minutes at room temperature to allow entry of the detection reagents.
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Click Chemistry Detection:
-
Prepare a "click" reaction cocktail. A typical cocktail includes an azide-conjugated fluorescent dye, copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a buffer.
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Wash the permeabilized cells with PBS.
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Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
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-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells multiple times with PBS.
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(Optional) Counterstain nuclei with a DNA dye like DAPI.
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Mount the coverslips and visualize the fluorescently labeled nascent RNA using an appropriate fluorescence microscope.
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Spectroscopic Data
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¹H NMR: The proton of the terminal alkyne (C≡C-H) would be expected to appear as a singlet in the range of δ 3.0-3.5 ppm. The pyrimidine ring protons would appear further downfield, typically in the δ 7.0-9.0 ppm range.
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¹³C NMR: The acetylenic carbons would be expected in the δ 70-90 ppm range.
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IR Spectroscopy: A characteristic sharp absorption band for the C≡C-H stretch would be expected around 3300 cm⁻¹, and the C≡C triple bond stretch would appear near 2100 cm⁻¹.[7]
Conclusion
5-Ethynylpyrimidine is a foundational reagent in modern chemical biology and medicinal chemistry. Its true utility is realized through its derivatives, EdU and EU, which have become indispensable tools for studying DNA replication and RNA transcription. The ability to directly label and visualize nascent nucleic acid synthesis via the highly specific and efficient click reaction provides researchers with a powerful method to investigate cellular processes in both healthy and diseased states, making it a molecule of high interest for drug discovery and fundamental biological research.
References
- 1. 5-Ethynylpyrimidine | C6H4N2 | CID 1475194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethynylpyrimidine 95 153286-94-3 [sigmaaldrich.com]
- 3. Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 6. 5-Ethynyluridine | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

